molecular formula C12H24N2O4 B8247925 (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

Cat. No.: B8247925
M. Wt: 260.33 g/mol
InChI Key: CROHJZFRKSKYNH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that features an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during chemical transformations . This compound is of interest in various fields, including organic chemistry and peptide synthesis, due to its unique structure and reactivity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-7-aminoheptanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.

    ®-3-Amino-7-((benzyloxycarbonyl)amino)heptanoic acid: Uses a different protecting group (benzyloxycarbonyl) which has different deprotection conditions and stability.

Uniqueness

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to the Boc protecting group, which provides stability under a variety of reaction conditions and can be selectively removed . This makes it particularly useful in multi-step organic synthesis and peptide chemistry.

Properties

IUPAC Name

(3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROHJZFRKSKYNH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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